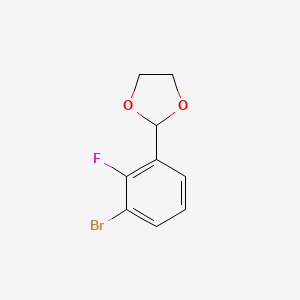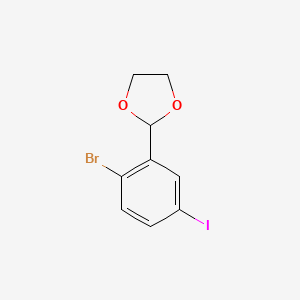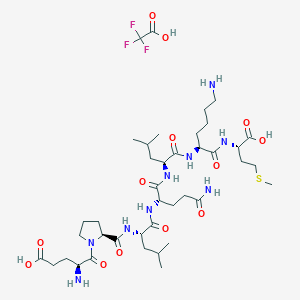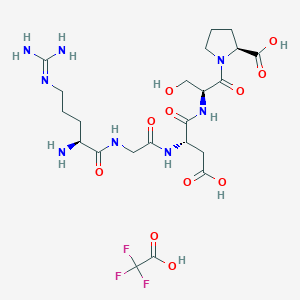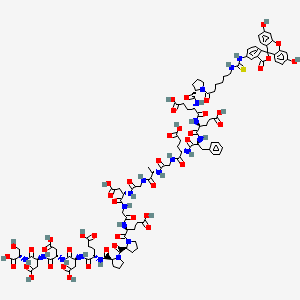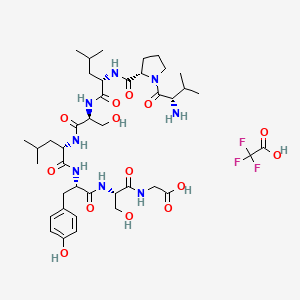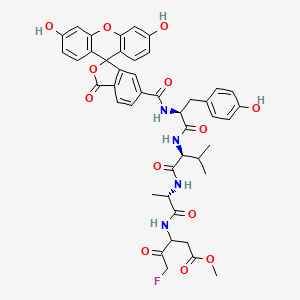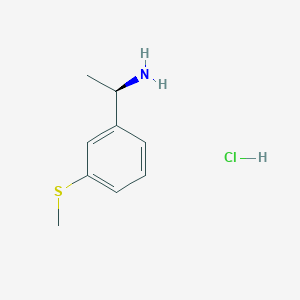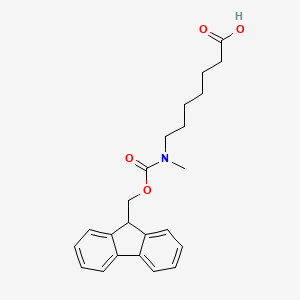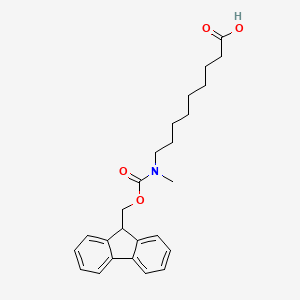
4-Bromo-1-(cyclohexyloxy)-2-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Bromo-1-(cyclohexyloxy)-2-fluorobenzene” is a complex organic compound. It contains a benzene ring, which is a cyclic hydrocarbon with a formula C6H6. This benzene ring is substituted with a bromo group at the 4th position, a cyclohexyloxy group at the 1st position, and a fluoro group at the 2nd position .
Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from related compounds. For instance, 1-Bromo-4-chlorocyclohexane and 1-Bromo-4-isopropylcyclohexane are similar compounds that contain a cyclohexane ring with a bromo group at the 1st position .Wissenschaftliche Forschungsanwendungen
Electrochemical Fluorination
The electrochemical fluorination process for halobenzenes, including mechanisms involving halogenated benzene derivatives, illustrates the complex pathways and side reactions in the synthesis of fluorinated aromatic compounds. This process highlights the intricate balance between dehalogenation and fluorination reactions, critical for developing new synthesis strategies for fluorinated materials (Horio et al., 1996).
Synthon for 18F-Arylation Reactions
Research on the synthesis of no-carrier-added 1-bromo-4-[18F]fluorobenzene demonstrates its importance in 18F-arylation reactions, which are pivotal in the field of radiopharmaceuticals for PET imaging. The work explores various pathways to optimize the synthesis, highlighting the compound's role in developing diagnostic agents (Ermert et al., 2004).
Suzuki-Miyaura Coupling Reactions
The use of halogenated benzenes in Suzuki-Miyaura coupling reactions catalyzed by supported Pd nanoparticles demonstrates the preparation of fluorinated biphenyl derivatives. This research is fundamental for developing pharmaceuticals and novel materials, showcasing the versatility of halogenated benzenes in creating complex molecular structures (Sadeghi Erami et al., 2017).
Zukünftige Richtungen
Future research could focus on the synthesis, characterization, and application of “4-Bromo-1-(cyclohexyloxy)-2-fluorobenzene”. For instance, a study on 4-phenyl-1,8-naphthalimide suggested its potential use in sensing hydrophobic environments . Another study on catalytic protodeboronation of pinacol boronic esters suggested its potential use in formal anti-Markovnikov hydromethylation of alkenes .
Wirkmechanismus
Target of Action
Brominated compounds like this are often used in suzuki–miyaura cross-coupling reactions , which suggests that its primary targets could be transition metals used in these reactions.
Mode of Action
The mode of action of 4-Bromo-1-(cyclohexyloxy)-2-fluorobenzene likely involves its participation in carbon–carbon bond forming reactions, such as the Suzuki–Miyaura cross-coupling . In this process, the bromine atom in the compound would be replaced by another group, resulting in the formation of a new carbon–carbon bond.
Biochemical Pathways
Given its potential use in suzuki–miyaura cross-coupling reactions , it may play a role in the synthesis of various organic compounds.
Result of Action
As a potential reagent in suzuki–miyaura cross-coupling reactions , its primary effect would likely be the formation of new carbon–carbon bonds in organic compounds.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of its use in Suzuki–Miyaura cross-coupling reactions can depend on the presence of a suitable transition metal catalyst, the temperature, and the pH of the reaction environment .
Eigenschaften
IUPAC Name |
4-bromo-1-cyclohexyloxy-2-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrFO/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h6-8,10H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHJFRHSIVSDFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=C(C=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

